molecular formula C6H5FN2O B1333163 6-Fluoropyridine-2-carboxamide CAS No. 369-03-9

6-Fluoropyridine-2-carboxamide

Cat. No.: B1333163
CAS No.: 369-03-9
M. Wt: 140.11 g/mol
InChI Key: IKRHXEUDAFUUKD-UHFFFAOYSA-N
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Description

6-Fluoropyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H5FN2O and its molecular weight is 140.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Radiochemical Synthesis and Medical Imaging

6-Fluoropyridine-2-carboxamide analogs have been studied in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. For instance, N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide is a potential imaging tracer for investigating monoamine oxidase B (MAO-B) related neuropsychiatric diseases using PET (Beer, H., Haeberli, M., Ametamey, S., & Schubiger, P., 1995).

2. Antimicrobial Activity

Derivatives of this compound, such as N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in combating bacterial infections, including strains resistant to antibiotics (Babu, D. S., Srinivasulu, D., & Kotakadi, V., 2015).

3. Cancer Research

In cancer research, the structural analogs of this compound have been explored for their potential in inhibiting tumor growth. The interactions of these compounds with the colchicine binding site of tubulin suggest their role in inhibiting tubulin polymerization, which is a key process in cancer cell division (Jayarajan, R. et al., 2019).

4. Neuropharmacology

The use of this compound derivatives in neuropharmacology, particularly as serotonin receptor antagonists, has been a subject of study. These compounds have shown potential in treating neuropsychiatric disorders, given their high brain uptake and affinity for serotonin receptors (García, G. et al., 2014).

5. Fluorinated Macromolecular Probes

This compound has also been used in the synthesis of fluorinated macromolecular probes for magnetic resonance spectroscopy and imaging. These probes are useful in studying tissue physiology and disease processes (Mehta, V. D. et al., 1996).

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2-carboxamide is not clearly recognized .

Safety and Hazards

The safety data sheet for 6-Fluoropyridine-2-carboxamide suggests avoiding breathing dust and using only outdoors or in a well-ventilated area . It also recommends wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions of 6-Fluoropyridine-2-carboxamide are not clearly recognized .

Properties

IUPAC Name

6-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRHXEUDAFUUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377707
Record name 6-fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-03-9
Record name 6-fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 369-03-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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